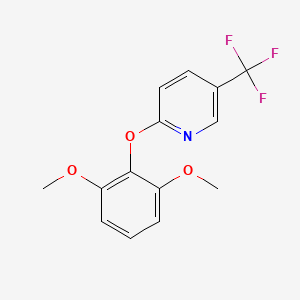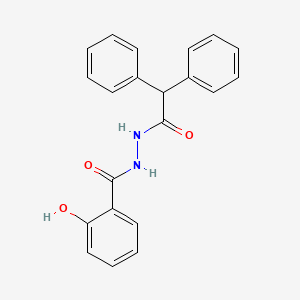![molecular formula C12H17BrN4O B5812535 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine, also known as BPPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BPPM is a heterocyclic compound that contains a morpholine ring, a pyrrolidine ring, and a pyrimidine ring.
Wirkmechanismus
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine exerts its pharmacological effects by inhibiting the activity of protein kinase CK2, which is an enzyme that regulates various cellular processes such as cell growth, proliferation, and survival. This compound binds to the ATP-binding site of CK2, which prevents the enzyme from phosphorylating its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to inhibiting the activity of CK2, this compound has been shown to regulate the expression of various genes involved in cell growth, proliferation, and survival. This compound has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine in lab experiments is its specificity for CK2. This compound has been shown to inhibit the activity of CK2 without affecting the activity of other kinases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine. One of the directions is to investigate the potential of this compound as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of various types of cancer cells, and further research is needed to determine its efficacy in vivo. Another direction is to investigate the potential of this compound as a tool for studying the role of CK2 in various cellular processes. This compound can be used to selectively inhibit the activity of CK2 and study its downstream effects.
Synthesemethoden
The synthesis of 4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine involves the reaction of 5-bromo-2-(1-pyrrolidinyl)pyrimidine with morpholine in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 198-200°C.
Wissenschaftliche Forschungsanwendungen
4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine has shown potential applications in various fields of scientific research. One of the primary applications of this compound is in cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
Eigenschaften
IUPAC Name |
4-(5-bromo-2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN4O/c13-10-9-14-12(17-3-1-2-4-17)15-11(10)16-5-7-18-8-6-16/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVERUOPYQDWKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C(=N2)N3CCOCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)

![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5812552.png)


![methyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5812567.png)